O1-Methyl-4-deoxy-4-thio-beta-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-thio-beta-D-glucopyranoside is an organic compound belonging to the class of monosaccharides. It is characterized by the presence of a sulfur atom replacing the oxygen atom at the fourth position of the glucose ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-thio-beta-D-glucopyranoside typically involves the thiolation of methyl beta-D-glucopyranoside. One common method includes the use of thiolating agents such as hydrogen sulfide or thiourea under acidic conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of methyl 4-thio-beta-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form thiols or disulfides using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions.
Substitution: Halides, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted glucopyranosides.
Scientific Research Applications
Methyl 4-thio-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases involving carbohydrate metabolism.
Mechanism of Action
The mechanism of action of methyl 4-thio-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The sulfur atom in the compound can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can affect various metabolic pathways and cellular processes .
Comparison with Similar Compounds
- Methyl beta-D-glucopyranoside
- Methyl 4-O-methyl beta-D-glucopyranoside
- Methyl 4,6-di-O-galloyl-alpha-D-glucopyranoside
Comparison: Methyl 4-thio-beta-D-glucopyranoside is unique due to the presence of a sulfur atom at the fourth position, which imparts distinct chemical and biological properties. Compared to methyl beta-D-glucopyranoside, the thio derivative exhibits different reactivity and binding affinity towards enzymes and receptors. The presence of sulfur also enhances its stability and resistance to hydrolysis .
Properties
Molecular Formula |
C7H14O5S |
---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-2-methoxy-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C7H14O5S/c1-11-7-5(10)4(9)6(13)3(2-8)12-7/h3-10,13H,2H2,1H3/t3-,4-,5-,6-,7-/m1/s1 |
InChI Key |
PFROTWRHYMLGHR-NYMZXIIRSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)S)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)S)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.